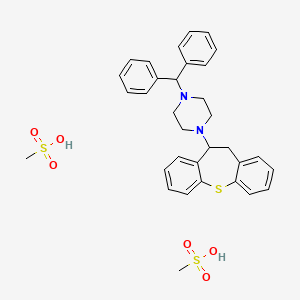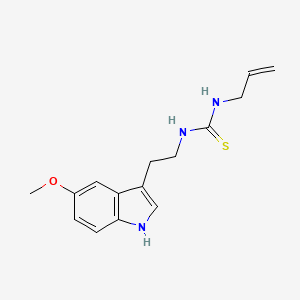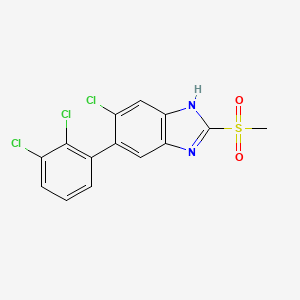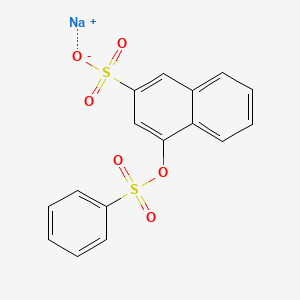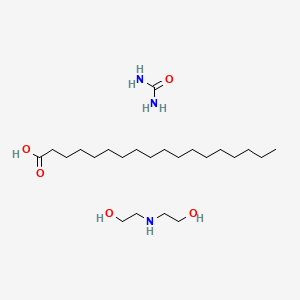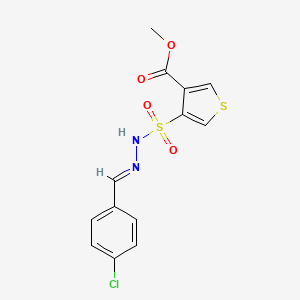
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a sulfonyl group, and a chlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a sulfonyl chloride derivative of thiophene-3-carboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism by which Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- **Methyl 4-(((phenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Methyl 4-((((4-bromophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
- Methyl 4-((((4-methylphenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to the presence of the chlorophenyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
属性
CAS 编号 |
145865-84-5 |
|---|---|
分子式 |
C13H11ClN2O4S2 |
分子量 |
358.8 g/mol |
IUPAC 名称 |
methyl 4-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)11-7-21-8-12(11)22(18,19)16-15-6-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-6+ |
InChI 键 |
FXGOQGIZNKQJCP-GIDUJCDVSA-N |
手性 SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


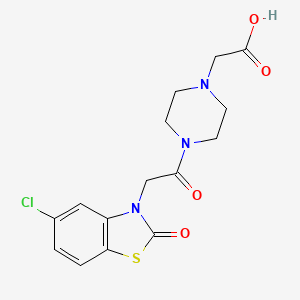
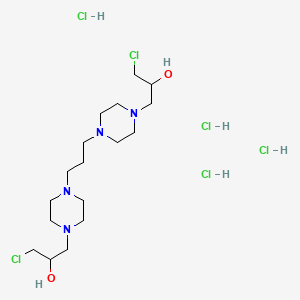

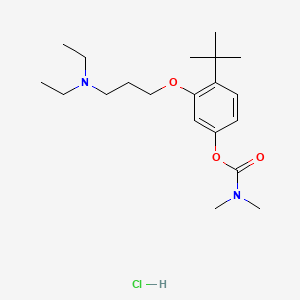

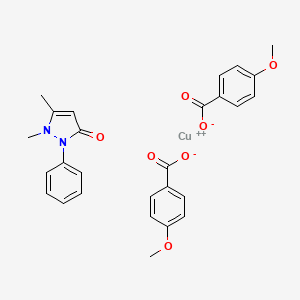
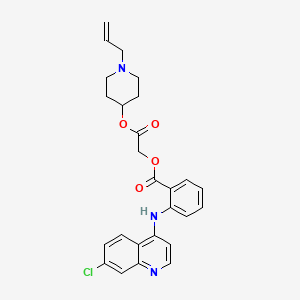
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
